molecular formula C12H11NO2 B15069098 2-(4-Methylquinolin-6-yl)acetic acid

2-(4-Methylquinolin-6-yl)acetic acid

Cat. No.: B15069098
M. Wt: 201.22 g/mol
InChI Key: HNDDCZUXZGDMOX-UHFFFAOYSA-N
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Description

2-(4-Methylquinolin-6-yl)acetic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmacological activities, making them valuable in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylquinolin-6-yl)acetic acid typically involves the reaction of substituted anilines with malonates or other suitable precursors under specific conditions. For instance, the condensation of substituted anilines with malonates in the presence of a catalyst like POCl3 or diphenyl ether can yield the desired quinoline derivatives .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include microwave irradiation, transition metal-catalyzed reactions, and green chemistry protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-(4-Methylquinolin-6-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-(4-Methylquinolin-6-yl)acetic acid stands out due to its unique combination of a quinoline core with an acetic acid functional group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-methylquinolin-6-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-4-5-13-11-3-2-9(6-10(8)11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

HNDDCZUXZGDMOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)CC(=O)O

Origin of Product

United States

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